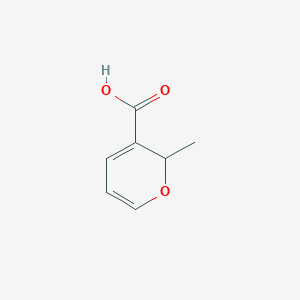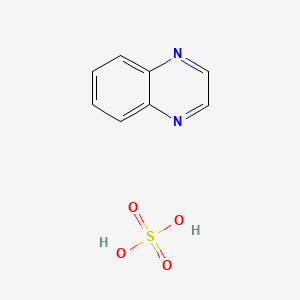
Quinoxaline, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, sulfate is a compound that belongs to the class of bicyclic aromatic heterocyclic systems, also known as benzopyrazines. This compound contains a benzene ring fused with a pyrazine ring. Quinoxaline derivatives have garnered significant attention due to their potential biological and pharmaceutical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid for several hours . Recent advancements have introduced greener and more efficient methods, such as using sulfated polyborate as a recyclable catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs eco-friendly catalysts and conditions to ensure high yields and minimal environmental impact. Methods such as microwave irradiation, sonication, and ball mill heating have been developed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, sulfate undergoes various chemical reactions, including:
Oxidation: Quinoxaline derivatives can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
Quinoxaline, sulfate and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of quinoxaline, sulfate involves its interaction with specific molecular targets and pathways. For instance, certain quinoxaline derivatives act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival . Additionally, some derivatives exhibit antimicrobial activity by targeting bacterial enzymes and disrupting essential metabolic processes .
Comparison with Similar Compounds
Quinoxaline, sulfate can be compared with other similar compounds, such as:
Quinoline: Another nitrogen-containing heterocyclic compound with significant pharmacological activities.
Quinazoline: Known for its anticancer properties and use in drug development.
Cinnoline: Exhibits various biological activities and is used in medicinal chemistry.
This compound stands out due to its unique combination of a benzene and pyrazine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6119-81-9 |
|---|---|
Molecular Formula |
C8H8N2O4S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
quinoxaline;sulfuric acid |
InChI |
InChI=1S/C8H6N2.H2O4S/c1-2-4-8-7(3-1)9-5-6-10-8;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |
InChI Key |
STAJLSYINUVEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC=N2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


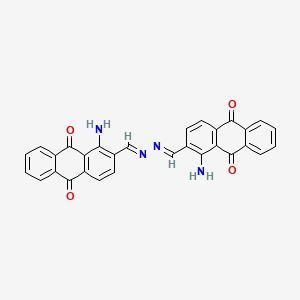
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
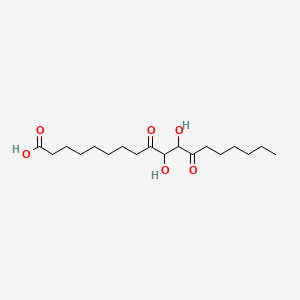
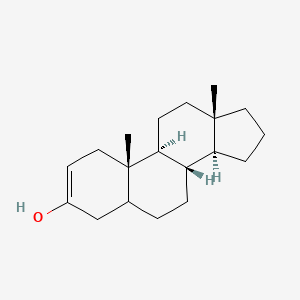
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
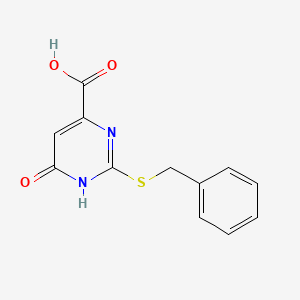
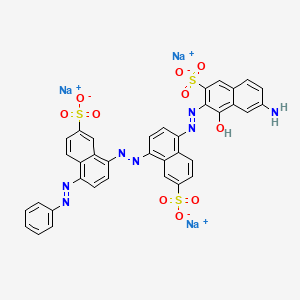
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)
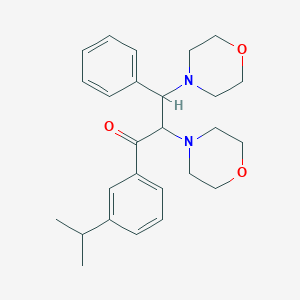
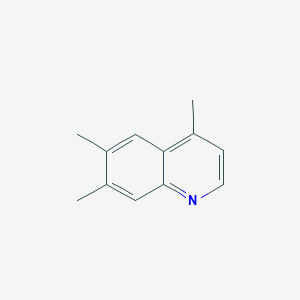
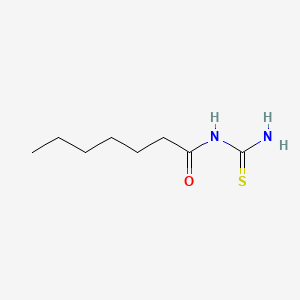
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
